CYN 154806

Description

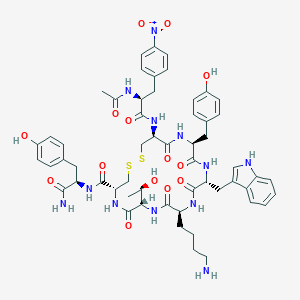

The compound "(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide" is a macrocyclic peptide derivative with a complex architecture. Key features include:

- Macrocyclic core: A 20-membered ring system incorporating two sulfur atoms (1,2-dithia) and five nitrogen atoms (pentazacycloicosane).

- Substituents: A 4-nitrophenyl group (electron-withdrawing aromatic moiety). 4-Hydroxyphenylmethyl and indol-3-ylmethyl groups (hydrophobic/aromatic interactions). 4-Aminobutyl and acetamido side chains (polar functionality for solubility or binding). Stereochemical specificity (4R,7S,10S,13R,16S,19S) critical for structural integrity .

Propriétés

IUPAC Name |

(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74)/t30-,41+,42-,43+,44+,45-,46-,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTVTSXTFYXNSG-HDNDNHAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H68N12O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : CYN154806 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique en croissance. La synthèse implique l'utilisation d'acides aminés protégés, qui sont couplés à une chaîne peptidique liée à une résine. Les groupes protecteurs sont éliminés et le peptide est clivé de la résine pour donner le produit final .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour CYN154806 ne soient pas largement documentées, l'approche générale implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final sous forme solide .

Analyse Des Réactions Chimiques

Types de réactions : CYN154806 subit principalement la formation de liaisons peptidiques et la formation de ponts disulfures pendant sa synthèse. Le composé est stable dans des conditions physiologiques et ne subit pas facilement d'oxydation, de réduction ou de réactions de substitution .

Réactifs et conditions courants :

Formation de liaisons peptidiques : Utilise des acides aminés protégés, des réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et des activateurs tels que l'hydroxybenzotriazole (HOBt).

Formation de ponts disulfures : Réalisée par oxydation de résidus cystéine à l'aide de réactifs comme l'iode ou l'oxydation à l'air

Produits principaux : Le principal produit de ces réactions est l'octapeptide cyclique CYN154806, caractérisé par sa séquence spécifique et son pont disulfure entre les résidus cystéine .

4. Applications de la recherche scientifique

CYN154806 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier la synthèse peptidique et les relations structure-activité.

Biologie : Employé dans la recherche sur les récepteurs de la somatostatine et leur rôle dans la signalisation cellulaire.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans des conditions impliquant une dysrégulation de la somatostatine, telles que les tumeurs neuroendocrines.

Industrie : Utilisé dans le développement de tests diagnostiques et comme composé de référence dans les études pharmacologiques

5. Mécanisme d'action

CYN154806 exerce ses effets en se liant sélectivement au sous-type 2 du récepteur de la somatostatine (SST2), inhibant ainsi la liaison de la somatostatine. Cette action antagoniste bloque les voies de signalisation en aval médiées par SST2, qui sont impliquées dans divers processus physiologiques tels que la sécrétion hormonale, la prolifération cellulaire et la neurotransmission .

Composés similaires :

BIM-23056 : Un autre antagoniste du récepteur de la somatostatine avec un profil de sélectivité différent.

RC-160 : Un analogue de la somatostatine avec une affinité plus large pour les récepteurs.

Comparaison : CYN154806 est unique en raison de sa haute sélectivité pour SST2, avec des valeurs de pIC50 de 8,58 pour SST2, par rapport à des affinités plus faibles pour d'autres sous-types de récepteurs de la somatostatine. Cette sélectivité en fait un outil précieux pour étudier les voies et les fonctions spécifiques de SST2 .

Applications De Recherche Scientifique

Pharmacological Applications

Anticancer Activity :

Research has indicated that this compound exhibits potential anticancer properties. Studies suggest that its structural components may interact with specific cancer cell pathways to inhibit growth and induce apoptosis. For instance, the indole moiety is known for its biological activity against various cancer types due to its ability to modulate signaling pathways involved in cell proliferation and survival .

Targeted Drug Delivery :

The compound's unique structure allows for the development of targeted drug delivery systems. By conjugating this molecule with specific ligands or nanoparticles, it can be directed towards cancer cells or other diseased tissues. This specificity can enhance the efficacy of chemotherapy while minimizing side effects on healthy tissues .

Biochemical Research

Enzyme Inhibition Studies :

The compound has been evaluated for its ability to inhibit certain enzymes implicated in disease processes. For example, the presence of amino acid residues can be crucial in designing inhibitors for proteases involved in cancer metastasis. The compound's interaction with these enzymes can provide insights into new therapeutic strategies .

Biomarker Discovery :

Due to its complex structure and interactions within biological systems, this compound may serve as a potential biomarker for specific diseases. Its metabolites could be studied in various biological fluids to identify disease states or treatment responses .

Case Studies

Combination Therapies :

Recent studies have explored the use of this compound in combination therapies with other agents. For instance, combining it with radiolabeled somatostatin receptor binding compounds has shown promise in enhancing the therapeutic effects against neuroendocrine tumors. This approach leverages the compound's properties to improve targeting and reduce systemic toxicity .

Clinical Trials :

Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound in treating various malignancies. Preliminary results indicate improved patient outcomes when used alongside traditional therapies .

Mécanisme D'action

CYN154806 exerts its effects by selectively binding to the somatostatin receptor subtype 2 (SST2), thereby inhibiting the binding of somatostatin. This antagonistic action blocks the downstream signaling pathways mediated by SST2, which are involved in various physiological processes such as hormone secretion, cell proliferation, and neurotransmission .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Key Observations:

Macrocycle Design: The target compound and Angene Chemical’s analog share a sulfur-containing macrocyclic backbone, which enhances metabolic stability compared to linear peptides .

Functional Groups : The 4-hydroxyphenyl and indole moieties in the target compound mirror features in NSAID conjugates (e.g., ’s Compound 11), which utilize aromatic groups for hydrophobic interactions with proteins .

Stereochemical Complexity : The target’s specified stereochemistry (4R,7S,10S, etc.) is critical for activity, as seen in ’s synthetic strategies for chiral macrocycles .

Physicochemical Properties and Drug Likeness

Table 2: Predicted Properties vs. Analogs

Activité Biologique

The compound (4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including amides and hydroxy groups. Its intricate design suggests potential interactions with various biological targets.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .

Anticancer Activity

Preliminary investigations have shown that the compound possesses anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated efficacy against several bacterial strains in laboratory settings. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : Influences pathways involved in cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Reduces oxidative stress in neuronal cells.

- Membrane Disruption : Alters the integrity of microbial cell membranes leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.